N-(3-methylpyridin-2-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
N-(3-methylpyridin-2-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex heterocyclic compound that incorporates pyridine, thiophene, and oxathiine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heteroatoms and aromatic rings in its structure suggests diverse biological activities and reactivity.
Properties
Molecular Formula |
C22H20N2O2S2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(3-methylpyridin-2-yl)-5-phenyl-N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C22H20N2O2S2/c1-16-7-5-11-23-21(16)24(15-18-10-6-13-27-18)22(25)19-20(28-14-12-26-19)17-8-3-2-4-9-17/h2-11,13H,12,14-15H2,1H3 |
InChI Key |
FTUPBYIKUHPVGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)N(CC2=CC=CS2)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyridin-2-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 3-methylpyridine with thiophene-2-carboxaldehyde, followed by cyclization and functional group transformations to introduce the oxathiine ring and carboxamide functionality .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of phase-transfer catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylpyridin-2-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene and pyridine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(3-methylpyridin-2-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities
Mechanism of Action
The mechanism of action of N-(3-methylpyridin-2-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like Tipepidine and Tioconazole, which also contain thiophene rings, exhibit similar biological activities.
Pyridine derivatives: Compounds such as pyridine-3-carboxamide and pyridine-2-carboxaldehyde share structural similarities and biological properties.
Uniqueness
N-(3-methylpyridin-2-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its combination of pyridine, thiophene, and oxathiine moieties, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
N-(3-methylpyridin-2-yl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex heterocyclic compound that incorporates multiple aromatic and heteroatom-containing moieties. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The following sections will detail its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Molecular Formula: C22H20N2O2S2
Molecular Weight: 408.5 g/mol
IUPAC Name: N-(3-methylpyridin-2-yl)-5-phenyl-N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-oxathiine-6-carboxamide
InChI Key: FTUPBYIKUHPVGE-UHFFFAOYSA-N
The compound features a pyridine ring, a thiophene ring, and an oxathiine moiety, suggesting potential interactions with various biological targets due to its structural complexity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Receptor Modulation: It can interact with various receptors to modulate their activity, potentially affecting signal transduction pathways.
- Antimicrobial Activity: Preliminary studies suggest it may exhibit antimicrobial properties against certain pathogens.
Antimicrobial Activity
In a study evaluating the antimicrobial effects of similar compounds, it was found that derivatives with thiophene and pyridine moieties exhibited significant antifungal activity against Botrytis cinerea, a common plant pathogen. The compound's structure suggests it may function similarly due to the presence of the thiophene ring which has been associated with bioisosteric effects comparable to phenyl groups in other studies .
Anti-inflammatory Properties
Research indicates that compounds containing oxathiine structures can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that this compound may have potential as an anti-inflammatory agent.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
